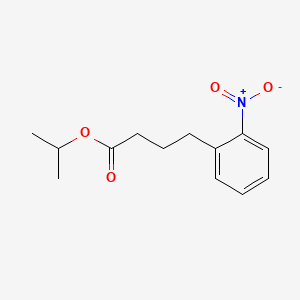![molecular formula C7H12N2O2 B13864423 1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
1-Oxa-2,7-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-2,7-diazaspiro[45]decan-3-one is a heterocyclic compound characterized by a spiro structure, which includes an oxygen atom and two nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxa-2,7-diazaspiro[4.5]decan-3-one can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization under acidic or basic conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-2,7-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
1-Oxa-2,7-diazaspiro[4.5]decan-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxa-2,7-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride
- 1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 8-oxa-2-azaspiro[4.5]decane
Comparison: 1-Oxa-2,7-diazaspiro[4.5]decan-3-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of an oxygen atom in the ring can influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-oxa-2,9-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C7H12N2O2/c10-6-4-7(11-9-6)2-1-3-8-5-7/h8H,1-5H2,(H,9,10) |
InChI Key |
IVOVAQHBLXGKPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(=O)NO2)CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


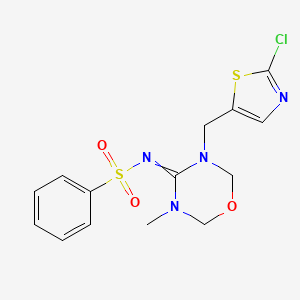
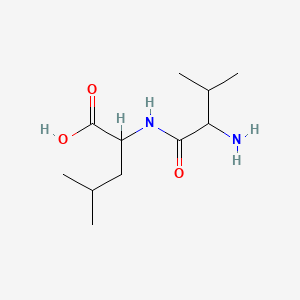
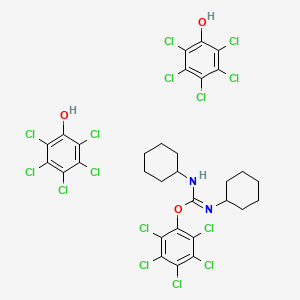
![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
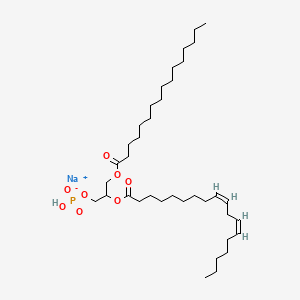
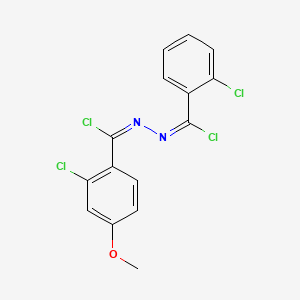
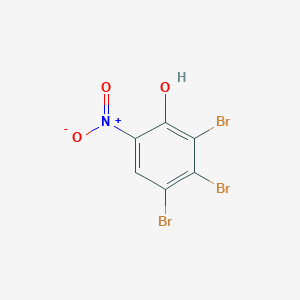
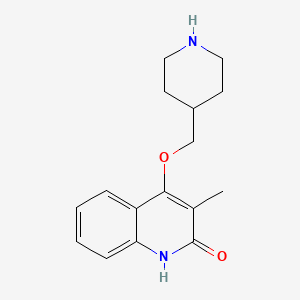
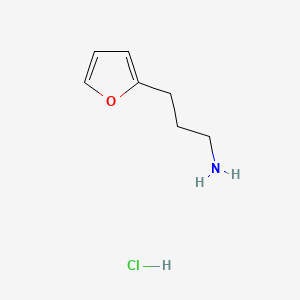
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
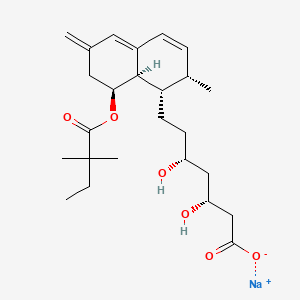
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
